molecular formula C10H10O2 B1626611 2-(2-Oxopropyl)benzaldehyde CAS No. 63830-81-9

2-(2-Oxopropyl)benzaldehyde

Cat. No.: B1626611
CAS No.: 63830-81-9
M. Wt: 162.18 g/mol
InChI Key: ILEIYWXEKPFERN-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-oxopropyl group at the ortho position. This compound is structurally characterized by its ketone and aldehyde functional groups, which confer distinct reactivity in organic synthesis. It serves as a key intermediate in multicomponent reactions, such as the Biginelli reaction, where it participates in the formation of dihydropyrimidinones and related heterocycles . Its utility is highlighted in the synthesis of complex molecules, including carbazoles and isoquinoline derivatives, due to its ability to undergo cyclocondensation and electrophilic substitution reactions .

Properties

CAS No.

63830-81-9

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(2-oxopropyl)benzaldehyde

InChI

InChI=1S/C10H10O2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5,7H,6H2,1H3

InChI Key

ILEIYWXEKPFERN-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC=CC=C1C=O

Canonical SMILES

CC(=O)CC1=CC=CC=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

The reactivity and applications of 2-(2-Oxopropyl)benzaldehyde are best understood in comparison with analogs differing in substituents or backbone structure:

Compound Substituent/Modification Reactivity in Biginelli Reaction Key Applications Stability Notes
2-(2-Oxopropyl)benzaldehyde Ortho-substituted benzaldehyde High yield with β-ketophosphonates Heterocycle synthesis (e.g., dihydropyrimidinones) Stable under acidic conditions
Aliphatic aldehydes (e.g., propionaldehyde) Aliphatic chain, no aromatic ring Inactive in Biginelli reaction Limited to simple condensations Prone to polymerization
2-[3-(2-Nitrophenyl)-2-oxopropyl]benzaldehyde Nitro-substituted aryl group Forms carbazoles via cyclization Synthesis of benzo[b]carbazole-6,11-diones Enhanced electrophilicity due to nitro group
4-(Methylthio)benzaldehyde Methylthio substituent Forms 1,4-diketones as side products Synthesis of fused pyridines Susceptible to acid hydrolysis

Key Findings :

  • Aromatic vs. Aliphatic Aldehydes : The aromatic backbone of 2-(2-Oxopropyl)benzaldehyde stabilizes iminium intermediates in multicomponent reactions, unlike aliphatic aldehydes, which fail to form cyclized products due to poor cation stabilization .
  • Electron-Withdrawing Substituents : Nitro groups (e.g., in 2-[3-(2-Nitrophenyl)-2-oxopropyl]benzaldehyde) enhance electrophilicity but may reduce yields in certain reactions due to excessive electron withdrawal .
  • Steric and Electronic Effects : Substituents like methylthio groups alter reaction pathways, leading to divergent products (e.g., 1,4-diketones) under acidic conditions .
Reactivity in Multicomponent Reactions
  • Biginelli Reaction: 2-(2-Oxopropyl)benzaldehyde reacts efficiently with β-ketophosphonates and urea to yield dihydropyrimidinone-phosphonates, whereas aliphatic aldehydes (e.g., propionaldehyde) are unreactive under identical conditions .
  • Pictet–Spengler Cyclization : Unlike aliphatic aldehydes, this compound facilitates cyclization with amines to form tetrahydrofuropyridines, though strong electron-withdrawing groups (e.g., nitro) or aliphatic chains hinder the process .

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